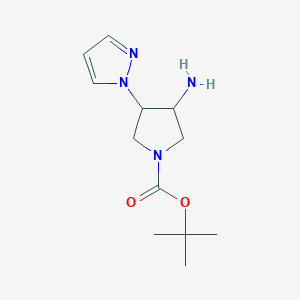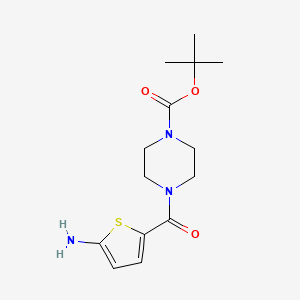
(R)-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in pharmaceuticals, agriculture, and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Hydroxy Intermediate: The initial step involves the formation of the hydroxy intermediate through a reaction between a suitable alcohol and an appropriate reagent under controlled conditions.
Thioether Formation: The hydroxy intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to form the thioether linkage.
Carbamate Formation: The final step involves the reaction of the thioether intermediate with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The thioether linkage can be reduced to form a sulfide.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving carbamate groups. It can also serve as a model compound for investigating the biological activity of related molecules.
Medicine
In medicine, carbamates are known for their potential therapeutic applications. This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where carbamate-based drugs have shown efficacy.
Industry
In the industrial sector, ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate may find applications in the development of new materials, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate would depend on its specific application. Generally, carbamates exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The hydroxy and thioether groups in the compound may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-butyl 1-hydroxy-3-(4-chlorobenzylthio)propan-2-ylcarbamate
- ®-tert-butyl 1-hydroxy-3-(4-fluorobenzylthio)propan-2-ylcarbamate
- ®-tert-butyl 1-hydroxy-3-(4-nitrobenzylthio)propan-2-ylcarbamate
Uniqueness
Compared to similar compounds, ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate stands out due to the presence of the 4-methylbenzylthio group, which may impart unique chemical and biological properties. This structural feature could influence its reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl N-[1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12-5-7-13(8-6-12)10-21-11-14(9-18)17-15(19)20-16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZBJMHSOZAQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(CO)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12309737.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)
![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B12309765.png)

![N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)
![rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo](/img/structure/B12309789.png)
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)


![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)

